1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Description
1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H13ClFN3O2 and its molecular weight is 345.76. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has shown that compounds with fluorine substitutions, such as 6-fluorobenzo[b]pyran derivatives, exhibit anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. These compounds, through various synthetic pathways, can be engineered to produce derivatives with enhanced anticancer properties. The study by Hammam et al. (2005) details the synthesis and testing of such compounds, highlighting their potential as low-concentration anticancer agents compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antimicrobial Activities
Another significant application of these compounds is in the development of antimicrobial agents. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study found that these compounds showed good to moderate activity against various microbes, pointing to their potential in treating microbial infections (Bayrak et al., 2009).
Enzyme Inhibition
Compounds with oxadiazole and pyridine components have also been explored for their enzyme inhibition capabilities. For instance, compounds inhibiting protoporphyrinogen oxidase, a key enzyme in porphyrin synthesis, have applications in developing herbicides and potentially in therapeutic areas targeting abnormal porphyrin synthesis. The study by Matringe et al. (1989) on peroxidizing molecules like oxadiazon highlights this application (Matringe et al., 1989).
Apoptosis Induction
The ability to induce apoptosis, or programmed cell death, is crucial in cancer therapy. Compounds such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers. These compounds have shown activity against breast and colorectal cancer cell lines, with the molecular target identified as TIP47, an IGF II receptor-binding protein. This underscores the potential of these compounds in cancer treatment strategies (Zhang et al., 2005).
Optical and Electronic Properties
Certain derivatives of 1,3,4-oxadiazoles, when synthesized with specific substituents, exhibit interesting optical and electronic properties. These properties make them suitable for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and other photonic devices. Studies on the synthesis and characterization of these compounds, like the work done by Liu et al. (2015), provide insights into how these materials can be optimized for various technological applications (Liu et al., 2015).
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-13-2-1-3-14(19)12(13)9-22-8-11(6-7-15(22)23)17-20-16(21-24-17)10-4-5-10/h1-3,6-8,10H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXHPNOHPMNNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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